4-Chloro-3,5-dinitrobenzoyl chloride

Description

Significance in Advanced Organic Synthesis and Reaction Chemistry

The primary significance of 4-Chloro-3,5-dinitrobenzoyl chloride in organic synthesis lies in its function as a highly reactive acylating agent. The benzoyl chloride moiety readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols to form stable ester, amide, and thioester derivatives, respectively. This reactivity is substantially enhanced by the presence of the two nitro groups and the chlorine atom, which are powerful electron-withdrawing groups. They decrease the electron density on the aromatic ring and, through inductive effects, increase the electrophilicity of the carbonyl carbon in the acyl chloride group, making it exceptionally susceptible to nucleophilic attack.

This derivatization is particularly useful for the characterization of alcohols and amines. wikipedia.org The resulting dinitrobenzoyl esters or amides are typically stable, crystalline solids with sharp melting points, which facilitates the identification and purification of unknown liquid or low-melting analytes. The general synthesis of such derivatives involves reacting the alcohol or amine with the benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.orgnemi.gov

Furthermore, the compound acts as a precursor for a variety of other molecules. The acyl chloride can be converted into other functional groups, and the chlorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this is less common compared to the acyl chloride reactions. Its precursor, 4-Chloro-3,5-dinitrobenzoic acid, is the starting point for its synthesis, typically through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgnih.gov Downstream products include amides, such as 4-Chloro-3,5-dinitrobenzamide, formed by its reaction with ammonia. guidechem.com

Overview of Molecular Structure and Intrinsic Reactivity Features

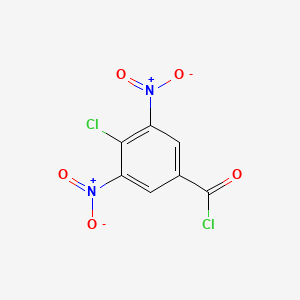

The molecular structure of this compound is key to its chemical behavior. The central component is a benzene (B151609) ring, to which four different functional groups are attached, leading to a highly substituted and electron-deficient aromatic system.

Acyl Chloride Group (-COCl): This is the most reactive site on the molecule for nucleophilic acyl substitution. The carbon atom of this group is highly electrophilic and is the primary center for reactions with nucleophiles.

Nitro Groups (-NO₂): Positioned at carbons 3 and 5 (meta to the acyl chloride), these are among the strongest electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic substitution but strongly activate it for certain types of nucleophilic attack. Their primary influence is on the reactivity of the acyl chloride group, which they enhance significantly through inductive withdrawal of electron density.

The combined electronic effects of the two nitro groups and the chlorine atom make the acyl chloride exceptionally reactive. This high reactivity allows for rapid and often quantitative conversion of substrates under mild conditions, which is a desirable trait for a derivatizing agent.

| Property | Data | Reference |

| Chemical Name | This compound | chemsrc.comchemfish.com |

| CAS Number | 42486-87-3 | chemsrc.comchemfish.comappchemical.com |

| Molecular Formula | C₇H₂Cl₂N₂O₅ | chemfish.comappchemical.com |

| Molecular Weight | 265.01 g/mol | chemfish.comappchemical.com |

Contemporary Relevance in Chemical Science Disciplines

In contemporary chemical science, this compound and its analogues are most relevant in the field of analytical chemistry, particularly in chromatography. The ability to convert analytes into derivatives with strong ultraviolet (UV) absorbance is a classic and reliable strategy for enhancing detection sensitivity in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.cn

The dinitrophenyl group introduced by this reagent is an excellent chromophore, meaning it absorbs UV light strongly. When an alcohol or amine, which may have poor UV absorbance, is derivatized with this compound, the resulting product can be easily detected by a standard UV detector at wavelengths around 254 nm or 260 nm. nemi.govnih.gov This pre-column derivatization technique is widely applied for the quantitative analysis of various compounds, including:

Biogenic amines in fermented foods. nih.gov

Polyamines in biological fluids. sigmaaldrich.cn

Trace amounts of alcohols and glycols in complex mixtures. nemi.gov

While newer analytical techniques exist, derivatization with reagents like this compound remains a robust, cost-effective, and valuable method in many quality control and research laboratories. Its utility as a building block for synthesizing targeted molecules in materials science and medicinal chemistry also continues, leveraging its defined structure and high reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJECLNKDUIATFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634281 | |

| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42486-87-3 | |

| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Pathways to 4-Chloro-3,5-Dinitrobenzoyl Chloride

The established routes to synthesizing this compound begin with 4-Chloro-3,5-dinitrobenzoic acid, a compound that can be prepared by the nitration of 4-chlorobenzoic acid. chemicalbook.comguidechem.com

The most direct and conventional method for preparing this compound is the conversion of the corresponding carboxylic acid, 4-Chloro-3,5-dinitrobenzoic acid. This transformation involves reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.org This standard laboratory procedure is analogous to the synthesis of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid. wikipedia.orgnih.gov The reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. hansshodhsudha.com

The efficiency of acyl chloride formation using thionyl chloride can be significantly enhanced through the use of catalysts. While specific optimization data for the 4-chloro variant is not detailed in the provided sources, the general mechanism for such reactions is well-established. Catalytic amounts of N,N-dimethylformamide (DMF) are often employed to accelerate the conversion of carboxylic acids to acyl chlorides. orgsyn.org The catalyst is believed to react with thionyl chloride to form an imidoyl chloride intermediate, which is a more potent acylating agent than thionyl chloride itself. orgsyn.org This catalytic approach minimizes the harsh conditions and excess reagent that might otherwise be required, ensuring a more controlled and efficient synthesis.

Table 1: Reagents for Acyl Chloride Formation

| Precursor | Reagent | Catalyst (Example) | Product |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzoic acid | Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | This compound |

Targeted Functionalization and Derivatization Strategies

The high reactivity of the acyl chloride group in this compound makes it a valuable reagent for targeted chemical modifications and the synthesis of various derivatives.

The primary utility of this compound lies in its role as a derivatizing agent, particularly for alcohols and amines. prepchem.comnih.gov The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles. This reactivity is chemoselective, meaning it preferentially targets specific functional groups. For instance, it is used to convert alcohols into their corresponding 3,5-dinitrobenzoate (B1224709) esters. hansshodhsudha.com This reaction is a standard method for characterizing unknown alcohols, as the resulting crystalline derivatives have sharp, well-defined melting points. hansshodhsudha.com Similarly, it reacts with primary and secondary amines to form stable amide derivatives, a technique that has been applied to the identification of amino acids. researchgate.net The reagent is particularly useful when the substance to be analyzed is sensitive and cannot be directly reacted with the less reactive 3,5-dinitrobenzoic acid. wikipedia.org

Table 2: Examples of Derivatization Reactions

| Reagent | Substrate Class | Product Class | Application |

|---|---|---|---|

| This compound | Alcohols | Esters | Characterization of alcohols |

| This compound | Amines | Amides | Identification of amino acids |

While not the 4-chloro substituted variant, the related compound 3,5-dinitrobenzoyl chloride is employed in efficient one-pot synthetic procedures, which illustrates the synthetic utility of this class of reagents. A notable example is the one-pot synthesis of 2-azetidinones (β-lactams). researchgate.net In this process, 3,5-dinitrobenzoyl chloride is used as a dehydrating and activating agent to facilitate the reaction between imines and substituted acetic acids in the presence of triethylamine (B128534). researchgate.net This method is valued for its convenience and the high yields of pure products obtained through simple crystallization. researchgate.net Such one-pot strategies, which combine multiple reaction steps without isolating intermediates, are a cornerstone of modern green chemistry, reducing waste and improving efficiency.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Acyl Substitution Mechanisms

The acyl chloride functional group is the primary site for nucleophilic attack in 4-Chloro-3,5-dinitrobenzoyl chloride. These reactions typically proceed through a stepwise addition-elimination mechanism, which is characteristic of carboxylic acid derivatives. The strong electron-withdrawing effects of the two nitro groups on the aromatic ring significantly enhance the electrophilicity of the carbonyl carbon, making this compound particularly reactive towards nucleophiles.

Kinetics and Stereochemistry of Acyl Chloride Reactivity

The kinetics of nucleophilic acyl substitution reactions of benzoyl chlorides are generally second-order, with the rate dependent on the concentrations of both the acyl chloride and the nucleophile. The reaction proceeds via a tetrahedral intermediate, and the formation of this intermediate is typically the rate-determining step. For this compound, the presence of two powerful electron-withdrawing nitro groups is expected to accelerate the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.

Stereochemical studies of nucleophilic acyl substitution at a prochiral acyl chloride can provide insights into the geometry of the transition state. When a chiral, non-racemic nucleophile reacts with this compound, the formation of diastereomeric products is possible. The ratio of these diastereomers can give information about the degree of steric hindrance and the electronic interactions in the transition state. While specific studies on the stereoselective reactions of this compound were not found, it is a common derivatizing agent for the resolution of chiral alcohols and amines, which relies on the formation of diastereomeric esters and amides that can be separated chromatographically. nih.gov

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of nucleophilic acyl substitution reactions involving this compound can be significantly influenced by the reaction conditions, including the solvent, temperature, and the presence of catalysts.

Solvent Effects: The polarity of the solvent can have a pronounced effect on the reaction rate. stackexchange.comlibretexts.org For reactions proceeding through a polar transition state, such as the formation of the tetrahedral intermediate in nucleophilic acyl substitution, polar solvents can stabilize the transition state and accelerate the reaction. stackexchange.comlibretexts.org However, in the case of SN2 reactions, increasing solvent polarity can sometimes slightly decrease the rate by solvating the nucleophile, thereby reducing its reactivity. stackexchange.com The choice between polar protic and polar aprotic solvents is also crucial. Polar protic solvents can solvate both the nucleophile and the leaving group, while polar aprotic solvents are less effective at solvating anions, which can enhance the nucleophilicity of anionic nucleophiles.

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of nucleophilic acyl substitution. The temperature dependence of the rate constant can be described by the Arrhenius equation, and experimental determination of this relationship allows for the calculation of the activation energy of the reaction.

Catalysis: The reactions of acyl chlorides can be catalyzed by both acids and bases. Lewis acids can activate the acyl chloride by coordinating to the carbonyl oxygen, making the carbonyl carbon even more electrophilic. semanticscholar.org Bases, such as pyridine (B92270), can act as nucleophilic catalysts. The pyridine initially attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then more readily attacked by the primary nucleophile. This is a common strategy to accelerate acylation reactions. uni-muenster.de

Nucleophilic Aromatic Substitution (SNAr) Dynamics

In addition to reacting at the acyl chloride group, this compound can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom on the aromatic ring is displaced by a nucleophile. This reaction is facilitated by the presence of the two strongly electron-withdrawing nitro groups.

Activation by Nitro Groups and Halogen Reactivity

The SNAr mechanism typically involves a two-step process: nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The nitro groups play a crucial role in activating the aromatic ring for nucleophilic attack. They withdraw electron density from the ring through both inductive and resonance effects, making the carbons of the ring electrophilic. The negative charge of the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro groups, which stabilizes this intermediate and lowers the activation energy for its formation.

The reactivity of the halogen in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge in the transition state leading to this intermediate. Although chlorine is less activating than fluorine, the presence of two nitro groups in this compound makes the aromatic chlorine susceptible to displacement by strong nucleophiles.

Kinetic Studies of Chlorine Displacement in Related Systems

Kinetic studies on the SNAr reactions of structurally similar compounds provide valuable insights into the reactivity of this compound. For example, a study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline (B41778) derivatives in methanol (B129727) demonstrated that the reaction follows second-order kinetics. researchgate.net The rate of the reaction was found to be dependent on the nature and position of substituents on the aniline ring. researchgate.net

The Hammett equation is often used to correlate the reaction rates with the electronic properties of substituents. In the aforementioned study, a large negative ρ value was obtained, indicating the development of a positive charge on the aniline nitrogen in the transition state, consistent with nucleophilic attack being the rate-determining step. researchgate.net The Brønsted coefficient (β), which relates the reaction rate to the basicity of the nucleophile, was found to be 0.85 at 30°C, suggesting a significant degree of bond formation between the nucleophile and the aromatic ring in the transition state. researchgate.net

The following table presents kinetic data for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines, which serves as a model for the expected reactivity of this compound in SNAr reactions.

Table 1: Second-Order Rate Constants for the Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines in Methanol at Various Temperatures researchgate.net

| Substituent in Aniline | 10³ k (L mol⁻¹ s⁻¹) at 30°C | 10³ k (L mol⁻¹ s⁻¹) at 40°C | 10³ k (L mol⁻¹ s⁻¹) at 50°C |

|---|---|---|---|

| 4-OCH₃ | 16.6 | 28.8 | 48.0 |

| 4-CH₃ | 6.60 | 11.2 | 19.9 |

| H | 1.70 | 3.16 | 5.50 |

| 4-Cl | 0.50 | 1.00 | 1.86 |

| 3-Cl | 0.16 | 0.35 | 0.63 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Oxidative Addition Processes

A third, less common, but mechanistically significant reaction pathway for this compound is oxidative addition to low-valent transition metal complexes. In this process, the metal center is oxidized, and the C-Cl bond of the acyl chloride is cleaved, leading to the formation of new metal-carbon and metal-chlorine bonds.

Research has shown that 3,5-dinitrobenzoyl chloride undergoes oxidative addition to a trans-chlorocarbonylbis(dimethylphenylphosphine)iridium(I) complex in benzene (B151609) or ether to yield two isomeric Iridium(III) complexes. cdnsciencepub.com In these products, the 3,5-dinitrobenzoyl group is σ-bonded to the metal center through the acyl carbon atom. cdnsciencepub.com While this study did not use the 4-chloro substituted analogue, it provides a strong precedent for the feasibility of such reactions.

The oxidative addition of aroyl chlorides to other transition metals, such as palladium(0) and nickel(0), is a key step in many catalytic cross-coupling reactions. berkeley.edunih.gov The reactivity in these processes is influenced by the electronic properties of the aroyl chloride and the nature of the ligands on the metal center. The electron-withdrawing nitro groups in this compound would be expected to facilitate the oxidative addition by making the C-Cl bond more susceptible to cleavage. Theoretical studies can provide further insights into the energetics and transition state structures of these oxidative addition reactions. nih.gov

Interactions with Organometallic Complexes

Detailed mechanistic studies on the direct interactions of this compound with a broad range of organometallic complexes are not extensively documented in publicly available research. However, the reactivity of the compound can be inferred from its successful application in the synthesis of complex organic molecules, which inherently involves reactions where organometallic species or similar nucleophilic reagents are active participants. A notable example is the synthesis of functionalized cryptand derivatives.

In the synthesis of mono- and di-branched derivatives of the Kryptofix 22 azacrown compound, this compound serves as a key electrophilic building block. researchgate.netresearchgate.netresearchgate.net The initial step of this synthesis involves the acylation of the secondary amine groups of the Kryptofix 22 macrocycle with the this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the azacrown attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

While the primary interaction in this specific documented synthesis is with the amine groups of the azacrown rather than a classic organometallic reagent, the subsequent transformation of the molecule highlights the potential for metal-mediated reactions. The chlorine atom on the aromatic ring, activated by the adjacent nitro groups, becomes a prime site for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-deficient nature of the aromatic ring, which can stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process.

The following table summarizes the key reactants and the nature of the primary chemical transformation in the synthesis of functionalized Kryptofix 22 derivatives.

| Reactant 1 | Reactant 2 | Key Transformation | Resulting Functional Group |

| This compound | Kryptofix 22 | Nucleophilic Acyl Substitution | Amide |

| Functionalized Intermediate | Methoxyamine | Nucleophilic Aromatic Substitution | Aryl Ether |

Examination of Mechanistic Diversity in Metal-Mediated Reactions

The examination of mechanistic diversity in metal-mediated reactions involving this compound remains a specialized area of research with limited direct examples in the literature. However, the structural features of the molecule strongly suggest its suitability for a range of mechanistically distinct metal-catalyzed cross-coupling reactions. The presence of an aryl chloride moiety is a common prerequisite for widely used transformations such as Suzuki, Stille, Heck, and Sonogashira couplings.

The electron-deficient nature of the aromatic ring in this compound would likely influence the kinetics and outcomes of such cross-coupling reactions. For instance, in a hypothetical Suzuki coupling, the oxidative addition of a palladium(0) catalyst to the C-Cl bond would be a critical step. The electron-withdrawing nitro groups would be expected to facilitate this step by lowering the electron density at the carbon atom bearing the chlorine.

Subsequent steps, including transmetalation with an organoboron reagent and reductive elimination to form the new carbon-carbon bond, would follow. The specific ligand environment of the metal catalyst would be crucial in optimizing the reaction and preventing potential side reactions, such as the reduction of the nitro groups.

Derivatization Strategies and Novel Compound Synthesis

Development of Supramolecular Architectures

The synthesis of complex supramolecular systems often begins with foundational scaffolds that can be functionalized. 4-Chloro-3,5-dinitrobenzoyl chloride serves as a key building block for modifying larger macrocyclic structures, such as crown ethers, to introduce specific recognition and signaling capabilities.

Researchers have successfully synthesized mono- and di-branched derivatives of the azacrown ether Kryptofix 22 using this compound as a coupling agent. arkat-usa.org Kryptofix 22 (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane) possesses two secondary amino groups that are ideal sites for derivatization.

The synthesis involves the reaction of Kryptofix 22 with one or two equivalents of this compound. arkat-usa.org The highly reactive acyl chloride group (-COCl) reacts chemoselectively with the secondary amine of the Kryptofix 22, forming a stable amide bond. This occurs in preference to any reaction at the less reactive aromatic chloride, allowing for controlled synthesis of mono- or di-substituted crown ether derivatives. arkat-usa.org These intermediate compounds can then be further functionalized by substituting the chlorine atom on the dinitrobenzoyl ring. arkat-usa.org

Table 1: Synthesis of Kryptofix 22 Derivatives

| Reactant 1 | Reactant 2 | Molar Ratio (K22:Acyl Chloride) | Product Type |

|---|---|---|---|

| Kryptofix 22 | This compound | 1:1 | Mono-branched derivative |

The branched Kryptofix 22 derivatives synthesized with this compound exhibit significant ionophoric properties. arkat-usa.org After further reaction where the chlorine on the aromatic ring is substituted, these molecules act as colorimetric chemosensors. arkat-usa.org In organic solvents, they are typically yellow, but in the presence of a base, such as an alkali metal hydroxide, the solution turns blue, indicating a change in the electronic structure of the molecule upon cation complexation within the crown ether cavity. arkat-usa.org This behavior confirms their ability to bind and sense alkali metal cations, a key characteristic of ionophores. The complexation and extraction constants with various alkali metal cations have been measured to quantify these sensing capabilities. arkat-usa.org

Synthesis of Nitrogen-Containing Heterocyclic Systems

While this compound is a reactive precursor, a review of scientific literature did not yield specific examples for its direct application in the synthesis of the following heterocyclic systems.

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a primary method for synthesizing β-lactams (azetidin-2-ones). In principle, this compound could be converted into a ketene for this purpose. However, specific instances of this reaction to produce β-lactam derivatives are not detailed in the surveyed literature.

The Hantzsch thiazole (B1198619) synthesis is a common method for preparing thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While this compound could be envisioned as a starting material for a multi-step synthesis of a required precursor, direct preparation of thiazole derivatives using this compound is not described in the available research.

Fabrication of Stable Radical Species

This compound is an effective reagent for synthesizing stable radical species by incorporating the dinitrobenzoyl moiety into molecules containing a radical center, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net

The synthesis involves converting 4-chloro-3,5-dinitrobenzoic acid into its more reactive acid chloride form, this compound. researchgate.net This is then reacted with an equimolar amount of 4-amino-TEMPO. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-amino-TEMPO attacks the carbonyl carbon of the acyl chloride, forming an amide bond and yielding a stable monoradical. researchgate.net

By manipulating the stoichiometry, homo-diradicals can also be produced. Reacting the initial monoradical product (which still contains the reactive aromatic chlorine) with a second mole of 4-amino-TEMPO results in a homo-diradical. researchgate.net Alternatively, reacting the monoradical with a different nucleophile, such as methoxyamine, can produce hetero-diradicals. researchgate.net These synthesized radical species are stable, as confirmed by their ESR (Electron Spin Resonance) spectra. researchgate.net

Table 2: Synthesis of Stable Radical Derivatives

| Reactants | Product Type | Key Intermediate |

|---|---|---|

| This compound + 4-amino-TEMPO (1:1) | Monoradical | N-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)-4-chloro-3,5-dinitrobenzamide |

| Monoradical Intermediate + 4-amino-TEMPO | Homo-diradical | Two TEMPO units linked by dinitrobenzoyl bridge |

Synthesis of Dinitrobenzamido-TEMPO Derivatives

The synthesis of dinitrobenzamido-TEMPO derivatives from this compound is achieved through a nucleophilic acyl substitution reaction. This common method for amide bond formation involves the reaction of an acyl chloride with a primary or secondary amine. fishersci.itlibretexts.org In this specific synthesis, the amine used is an amino-functionalized TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) derivative, such as 4-amino-TEMPO.

The reaction proceeds by the nucleophilic attack of the amino group of the TEMPO derivative on the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable amide bond. This results in the final product, a dinitrobenzamido-TEMPO derivative. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride that is formed as a byproduct. fishersci.it

The general reaction scheme is as follows:

This compound + 4-Amino-TEMPO → 4-(4-Chloro-3,5-dinitrobenzamido)-TEMPO + HCl

The presence of the stable nitroxide radical in the TEMPO moiety is generally maintained throughout this reaction, as the conditions are typically mild enough to avoid radical quenching.

Spectroscopic Characterization of Radical-Anions

The radical-anions of dinitrobenzamido-TEMPO derivatives can be generated through chemical or electrochemical reduction. The resulting species possess unique spectroscopic signatures that can be characterized using techniques such as Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful tool for studying species with unpaired electrons, such as nitroxide radicals and radical anions. nsf.govnih.gov The EPR spectrum of the parent dinitrobenzamido-TEMPO derivative would be dominated by the characteristic signal of the TEMPO nitroxide radical. This typically appears as a triplet signal due to the hyperfine coupling of the unpaired electron with the 14N nucleus of the nitroxide group. libretexts.org

Upon reduction to form the radical-anion, an additional unpaired electron is introduced, localized primarily on the dinitrobenzoyl moiety. This results in a more complex EPR spectrum due to the interaction of the two unpaired electrons (the original nitroxide radical and the newly formed radical-anion). The nature of this interaction depends on the distance and orientation of the two radical centers. If the centers are close enough for spin-spin exchange to occur, this will significantly alter the shape and hyperfine splitting pattern of the EPR spectrum. mdpi.com The hyperfine coupling constants, particularly from the nitrogen nuclei of the nitro groups, provide information about the spin density distribution within the aromatic radical-anion portion of the molecule. scispace.com

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of the neutral dinitrobenzamido-TEMPO derivative would show absorption bands characteristic of the dinitrobenzoyl and TEMPO chromophores. The TEMPO radical itself has a weak absorption in the visible region (around 430-470 nm) responsible for its typical orange color. researchgate.net

Upon formation of the radical-anion, new, intense absorption bands are expected to appear in the visible and near-infrared regions of the spectrum. These new bands are characteristic of the nitro-aromatic radical-anion and are due to electronic transitions involving the singly occupied molecular orbital (SOMO). nih.gov The exact position and intensity of these absorption maxima are sensitive to the solvent polarity and the substitution pattern on the aromatic ring. acs.orgnih.gov

The following table summarizes the expected spectroscopic data for the radical-anion of a dinitrobenzamido-TEMPO derivative, based on the general properties of similar compounds.

| Spectroscopic Technique | Parameter | Expected Observation for Radical-Anion |

| EPR | g-value | Close to the free electron value (~2.00) |

| Hyperfine Coupling | Complex pattern arising from coupling to 14N of the nitroxide and 14N of the two nitro groups. | |

| UV-Vis | Absorption Maxima (λmax) | New, strong absorption bands in the visible and near-IR regions. |

It is important to note that the specific values for the g-factor, hyperfine coupling constants, and absorption maxima would need to be determined experimentally for the specific dinitrobenzamido-TEMPO derivative.

Advanced Applications in Chemical Sciences

Reagents in Advanced Analytical Chemistry

4-Chloro-3,5-dinitrobenzoyl chloride and its closely related analogs are pivotal in enhancing the analytical capabilities of modern chromatographic techniques. By chemically modifying analytes before their introduction into the chromatograph, these reagents significantly improve separation and detection.

Pre-column Derivatization for Chromatographic Analysis (e.g., Amino Acids, Aliphatic Amines)

Pre-column derivatization is a technique used to convert analytes into derivatives with more desirable properties for chromatographic separation and detection. This compound is particularly effective for this purpose, especially for compounds containing primary and secondary amine groups, such as amino acids and aliphatic amines. The derivatization reaction involves the nucleophilic substitution of the chlorine atom on the benzoyl chloride by the amino group of the analyte.

This reaction yields stable N-substituted-3,5-dinitrobenzamide derivatives that exhibit strong ultraviolet (UV) absorption. This property is crucial for analytes that lack a significant chromophore, rendering them difficult to detect using standard UV-Vis detectors. A similar reagent, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), has been extensively studied for the pre-column derivatization of amino acids, readily reacting with both primary and secondary amines. nih.govresearchgate.net The derivatization process is typically rapid and can be performed under mild conditions. For instance, the reaction of amino acids with CNBF can be carried out in a borate (B1201080) buffer at a slightly alkaline pH. nih.gov

The resulting derivatives are more amenable to separation by reversed-phase high-performance liquid chromatography (HPLC). The bulky, non-polar dinitrobenzoyl group increases the hydrophobicity of the analytes, leading to better retention and resolution on C18 columns.

Enhancement of Detection Sensitivity and Resolution in HPLC and UHPLC

A primary advantage of using this compound and its analogs as derivatizing agents is the substantial enhancement of detection sensitivity. The dinitrobenzoyl moiety introduced into the analyte molecule is a strong chromophore, significantly increasing the molar absorptivity of the derivative at a specific wavelength. This allows for the detection of analytes at much lower concentrations than would be possible for the underivatized compounds.

For example, the detection limits for amino acids derivatized with CNBF are in the micromolar to femtomole range, demonstrating the high sensitivity of this method. nih.govresearchgate.net The strong UV absorption of the derivatives, typically around 254-260 nm, allows for excellent chromatograms with high signal-to-noise ratios. This enhanced sensitivity is particularly beneficial for the analysis of trace amounts of amino acids and amines in complex biological and environmental samples.

Furthermore, the derivatization process improves chromatographic resolution. By altering the chemical nature of the analytes, the differences in their partitioning behavior between the stationary and mobile phases are amplified. This leads to better separation of closely related compounds, which might otherwise co-elute. The separation of multiple amino acid derivatives can often be achieved in a single chromatographic run using a gradient elution mode. nih.gov

Table 1: Chromatographic Conditions for Analysis of Derivatized Amino Acids

| Parameter | Condition |

| Derivatizing Agent | 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) |

| Column | Kromasil ODS C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Acetate buffer, acetonitrile, triethylamine (B128534) (82.8:17:0.2, pH 4.9) |

| Detection Wavelength | 260 nm |

| Flow Rate | 0.4 mL/min |

| Elution Mode | Gradient |

| Data sourced from a study on a closely related compound, CNBF, which demonstrates the typical conditions for such analyses. nih.gov |

Chiral Derivatization for Enantiomeric Resolution via HPLC

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical task in pharmaceutical and biological analysis. One effective method for enantiomeric resolution by HPLC is the use of a chiral derivatizing agent (CDA). This compound can be used to derivatize racemic mixtures of compounds containing amino or hydroxyl groups. The reaction of the chiral analyte with the achiral derivatizing agent results in the formation of a pair of diastereomers.

These diastereomers have different physical and chemical properties and can therefore be separated on a standard achiral stationary phase. The dinitrobenzoyl group plays a crucial role in this process. The rigid structure and the potential for π-π stacking interactions between the dinitrobenzoyl moiety of the diastereomers and the stationary phase can lead to significant differences in their retention times, enabling their separation.

Furthermore, derivatives of N-(3,5-dinitrobenzoyl)amino acids have been successfully employed as chiral selectors for the determination of enantiomeric composition by mass spectrometry. nih.gov Chiral stationary phases (CSPs) derived from (S or R)-phenylalanyl-(S or R)-1-(1-naphthyl)ethylamide have shown good recognition ability for the enantiomers of N-(3,5-dinitrobenzoyl) amino acid methyl esters. documentsdelivered.com This underscores the importance of the dinitrobenzoyl group in establishing the necessary stereochemical interactions for chiral recognition. While direct use of this compound as a CDA is less documented, the principle and the effectiveness of the resulting dinitrobenzoyl derivatives are well-established in the field of chiral separations. nih.gov

Design of Functional Materials and Chemosensors

The electronic and structural features of the 4-Chloro-3,5-dinitrobenzoyl group make it a valuable component in the design of functional materials and chemosensors. Its ability to participate in specific molecular interactions and to influence the photophysical properties of a molecule are key to these applications.

Chromogenic Properties of Crown Ether Conjugates

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.org When a chromogenic unit, such as the dinitrobenzoyl group, is attached to a crown ether, the resulting molecule can act as a colorimetric sensor. The binding of a cation by the crown ether can induce a conformational change in the molecule, which in turn alters the electronic environment of the chromophore. This change can lead to a visible color change, allowing for the naked-eye detection of the target ion.

While specific research on crown ether conjugates of this compound is limited, the principle has been demonstrated with related dinitrophenyl and dinitrobenzoyl compounds. For instance, dinitrophenol-based chemosensors have been designed for the colorimetric detection of metal ions like Cu²⁺. mdpi.com The interaction of the metal ion with the sensor molecule leads to a distinct color change from yellow to colorless. The dinitro groups are instrumental in the chromogenic response due to their strong electron-withdrawing nature, which influences the intramolecular charge transfer (ICT) properties of the molecule. The synthesis of such conjugates would typically involve the reaction of this compound with a crown ether that has a nucleophilic group, such as an amino or hydroxyl group, available for substitution.

Responsive Systems for Chemical Sensing Applications

The dinitrobenzoyl moiety can be incorporated into various molecular frameworks to create responsive systems for chemical sensing. These systems are designed to produce a measurable signal, such as a change in color or fluorescence, upon interaction with a specific analyte. The high reactivity of the acyl chloride group in this compound allows for its convenient attachment to a wide range of platforms, including polymers and other organic molecules.

For example, dinitrophenyl hydrazones have been developed as colorimetric probes for anions. mdpi.com The sensing mechanism often involves hydrogen bonding interactions between the analyte and the sensor, which perturbs the electronic structure of the dinitroaromatic system and results in a color change. Similarly, carbazole-based receptors substituted with dinitro groups have been shown to act as colorimetric anion sensors, exhibiting vivid color changes in the presence of basic anions. chemrxiv.org

These examples with related dinitro-aromatic compounds highlight the potential of incorporating the 4-Chloro-3,5-dinitrobenzoyl group into responsive systems. Such systems could be designed for the detection of a variety of analytes, including metal ions, anions, and biologically important molecules. The development of these materials is an active area of research with potential applications in environmental monitoring, clinical diagnostics, and industrial process control. researchgate.netnih.gov

Intermediates for Synthesizing Bioactive Scaffolds

This compound serves as a valuable intermediate for the synthesis of a variety of bioactive scaffolds, owing to the high reactivity of its acyl chloride functional group. This reactivity facilitates straightforward derivatization, most commonly through reactions with nucleophiles like amines, to produce a core 3,5-dinitrobenzamide (B1662146) structure. This fundamental scaffold has been a significant focus in medicinal chemistry, leading to the creation of compounds with notable biological activities.

Detailed Research Findings: 3,5-Dinitrobenzamide Scaffolds

Extensive research has established the 3,5-dinitrobenzamide scaffold as a promising pharmacophore, especially in the development of antimycobacterial agents. Numerous studies have involved the synthesis of extensive libraries of 3,5-dinitrobenzamide derivatives and their subsequent evaluation against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.

In one such investigation, a series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized and assessed for their anti-tuberculosis efficacy. rsc.orgrsc.orgresearchgate.net The results indicated that several of these compounds demonstrated potent activity against the H37Rv strain of M. tuberculosis. rsc.orgrsc.org Further studies on N-alkyl nitrobenzamides revealed that derivatives possessing intermediate lipophilicity, particularly those with N-alkyl chains containing six to ten carbon atoms, exhibited the highest activity. nih.gov Some of these compounds showed Minimum Inhibitory Concentration (MIC) values as low as 16 ng/mL. nih.gov

Another area of research concentrated on 3,5-dinitrobenzamide derivatives that incorporated fused ring moieties. nih.gov This work led to the identification of compounds with potent MIC values in the range of 0.056 to 0.078 μg/mL against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov The proposed mechanism of action for some of these dinitrobenzamide-based compounds is the inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall. nih.gov

In addition to their antimycobacterial properties, derivatives of 3,5-dinitrobenzoic acid, including its amides, have been explored for their antifungal potential. A study that evaluated a series of esters and amides derived from 3,5-dinitrobenzoic acid discovered that several of these compounds displayed fungicidal activity against various Candida species. researchgate.net

Data on Antimycobacterial Activity of 3,5-Dinitrobenzamide Derivatives

The following interactive table provides a summary of the antimycobacterial activity of selected 3,5-dinitrobenzamide derivatives based on published research findings.

| Compound ID | Structure/Substituent | Target Strain | MIC (μg/mL) | Reference |

| 18a | N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl) | Mtb H37Rv | 0.078 | nih.gov |

| 20e | N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl) | Mtb H37Rv | 0.056 | nih.gov |

| 7a | N-(4-(hexyloxy)phenyl) | Mtb H37Rv | 0.2 | rsc.orgrsc.org |

| 7d | N-(4-(heptyloxy)phenyl) | Mtb H37Rv | 0.1 | rsc.orgrsc.org |

| N-hexyl-3,5-dinitrobenzamide | N-hexyl | Mtb H37Rv | 0.016 | nih.gov |

| N-octyl-3,5-dinitrobenzamide | N-octyl | Mtb H37Rv | 0.016 | nih.gov |

Potential for Further Elaboration into Other Bioactive Scaffolds

The utility of the this compound intermediate extends beyond the synthesis of the bioactive 3,5-dinitrobenzamide scaffold; it also holds significant potential for the creation of more complex heterocyclic systems. For example, the reaction between acyl chlorides and 2-aminophenols is a well-established synthetic route for producing benzoxazoles, a class of compounds recognized for a broad spectrum of biological activities. jocpr.comijpbs.comrsc.org

Through the reaction of this compound with a substituted 2-aminophenol, a 2-(4-chloro-3,5-dinitrophenyl)benzoxazole scaffold can be constructed. This would effectively combine the structural characteristics of the dinitroaromatic system with the benzoxazole (B165842) nucleus, potentially yielding novel compounds with unique biological profiles. Although specific research into the bioactivity of this particular hybrid scaffold is not widely documented, the synthetic pathway is chemically sound and presents a promising direction for the development of new bioactive molecules. rsc.org

Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Experimental Spectroscopic Analysis

The key vibrational modes expected for 4-Chloro-3,5-dinitrobenzoyl chloride include:

C=O Stretching: The carbonyl group of the acyl chloride is expected to produce a very strong and sharp absorption band at a relatively high wavenumber, typically in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the adjacent chlorine atom.

NO₂ Stretching: The two nitro groups give rise to two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically found between 1530-1560 cm⁻¹ and a symmetric stretch (νs) appearing in the 1345-1370 cm⁻¹ region.

Aromatic C=C Stretching: The benzene (B151609) ring will exhibit several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the C-Cl bond on the aromatic ring is expected in the fingerprint region, generally between 700-850 cm⁻¹.

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically appears above 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Acyl Chloride (COCl) | C=O Stretch | 1770 - 1815 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aryl Halide (C-Cl) | C-Cl Stretch | 700 - 850 | Medium to Strong |

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. While experimental NMR spectra for this compound are not widely published, its expected spectral features can be reliably predicted.

¹H NMR: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal (a singlet) in the downfield region, likely between 8.5 and 9.5 ppm. This significant downfield shift is caused by the strong electron-withdrawing effects of the two nitro groups, the chloro group, and the benzoyl chloride moiety, which deshield the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum would be expected to display four distinct signals for the aromatic carbons due to symmetry, plus a signal for the carbonyl carbon.

The carbonyl carbon (C=O) would be the most downfield signal, typically in the 165-170 ppm range.

The C-Cl carbon would be significantly deshielded.

The two C-NO₂ carbons would appear as a single signal, also strongly deshielded.

The two C-H carbons would appear as a single, less deshielded signal compared to the substituted carbons.

¹⁵N NMR: The chemical shifts of nitro groups in ¹⁵N NMR are found in a characteristic range. For aromatic nitro compounds, signals typically appear between 355 and 395 ppm relative to a nitromethane (B149229) standard. science-and-fun.defigshare.comnih.govsemanticscholar.org For this compound, a single ¹⁵N signal would be expected due to the chemical equivalence of the two nitro groups.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.5 | Singlet | Two equivalent aromatic protons. |

| ¹³C | 165 - 170 | Singlet | Carbonyl carbon (C=O). |

| ¹³C | 145 - 155 | Singlet | Carbons attached to NO₂ groups. |

| ¹³C | 135 - 145 | Singlet | Carbon attached to Cl. |

| ¹³C | 125 - 135 | Singlet | Carbons attached to H. |

| ¹⁵N | 355 - 395 | Singlet | Two equivalent nitro groups. |

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions typical of highly substituted aromatic systems. The presence of the nitro groups and the carbonyl group, both powerful chromophores, in conjugation with the benzene ring, dictates its absorption profile. The spectrum would likely be dominated by intense π → π* transitions associated with the aromatic system, shifted to longer wavelengths (a bathochromic shift) due to the presence of the substituents. Weaker n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, may also be observable, often as shoulders on the main absorption bands. researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as organic radicals. nih.govlibretexts.org There is no available literature detailing ESR studies on radical species derived from this compound. Such studies would require the generation of a radical, for instance, through reduction to a radical anion or through a reaction involving homolytic bond cleavage. If such a radical were formed, ESR spectroscopy could provide valuable information on the distribution of the unpaired electron's spin density across the molecule. ethernet.edu.et

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While the specific crystal structure of this compound has not been reported, a detailed analysis of its highly analogous compound, 3,5-dinitrobenzoyl chloride, provides significant insight into its likely molecular geometry and packing. nih.govresearchgate.net

The crystal structure of 3,5-dinitrobenzoyl chloride reveals that the molecule is approximately planar. nih.govresearchgate.net A key feature is the disorder of the carbonyl chloride group, which was found to exist in two orientations. nih.govresearchgate.net This planarity facilitates conjugation between the benzene ring, the nitro groups, and the carbonyl group.

Table 3: Crystal Data and Structure Refinement for 3,5-Dinitrobenzoyl chloride (Analogue)

| Parameter | Value |

| Empirical Formula | C₇H₃ClN₂O₅ |

| Formula Weight | 230.56 |

| Temperature | 93 K |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.295 (4) |

| b (Å) | 8.3924 (19) |

| c (Å) | 5.7362 (13) |

| Volume (ų) | 880.7 (3) |

| Z | 4 |

| Data sourced from Wang, H.-Y. et al. (2009). nih.govresearchgate.net |

Based on the structure of 3,5-dinitrobenzoyl chloride, the molecule of this compound is expected to adopt a largely planar conformation. nih.govresearchgate.net The dihedral angles between the plane of the benzene ring and the substituents are small, allowing for effective electronic communication.

Carbonyl Chloride Group: The plane of the carbonyl chloride group is nearly coplanar with the benzene ring. In the analogue 3,5-dinitrobenzoyl chloride, the dihedral angle is approximately 9.6° for the major disordered component. nih.govresearchgate.net

Nitro Groups: The nitro groups are also only slightly twisted out of the plane of the benzene ring. The dihedral angles for the two nitro groups in the analogue are 1.9° and 6.7°, respectively. nih.govresearchgate.net

The crystal packing would likely be stabilized by weak intermolecular interactions. In the crystal structure of 3,5-dinitrobenzoyl chloride, the packing is stabilized by C—H⋯O hydrogen bonds involving the aromatic hydrogens and the oxygen atoms of the nitro groups. nih.govresearchgate.net Similar interactions, along with potential halogen interactions involving the chlorine atom, would be expected to dictate the solid-state architecture of this compound.

Table 4: Key Dihedral Angles (°) in 3,5-Dinitrobenzoyl chloride (Analogue)

| Groups Forming Dihedral Angle | Angle (°) |

| Benzene Ring Plane and Carbonyl Chloride Plane | 9.6 (4) / 7.1 (4) |

| Benzene Ring Plane and Nitro Group 1 | 1.9 (3) |

| Benzene Ring Plane and Nitro Group 2 | 6.7 (4) |

| Angles correspond to the two disordered components of the carbonyl chloride group. Data sourced from Wang, H.-Y. et al. (2009). nih.govresearchgate.net |

Advanced Mass Spectrometry for Molecular Characterization

Advanced mass spectrometry techniques are indispensable for the precise determination of molecular weight and fragmentation patterns, offering insights into the structure and stability of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice for accurate mass determination, allowing for the confirmation of its elemental composition.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed to generate gas-phase ions of the molecule with minimal fragmentation. Subsequent analysis using tandem mass spectrometry (MS/MS) would involve the controlled collision-induced dissociation (CID) of the parent ion. The resulting fragmentation pattern would be crucial in elucidating the connectivity of the atoms within the molecule. Expected fragmentation pathways would likely involve the loss of the chloro, nitro, and carbonyl chloride groups, providing a detailed structural fingerprint.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 274.9599 |

| [M+Na]⁺ | 296.9418 |

| [M+K]⁺ | 312.9158 |

| [M-Cl]⁺ | 239.9938 |

| [M-NO₂]⁺ | 228.9754 |

Note: These are theoretical values and would need to be confirmed by experimental data.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a powerful theoretical framework to investigate the properties of molecules that may be difficult or hazardous to study experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. By applying DFT calculations, one can predict the optimized geometry, electronic properties, and reactivity of this compound. A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would reveal key parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. Furthermore, DFT can be used to calculate the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. The calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the energy and shape of these orbitals would be critical in predicting its reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

FMO analysis would identify the regions of the molecule where these frontier orbitals are localized. For this compound, it is anticipated that the LUMO would be predominantly located on the benzoyl chloride moiety, particularly the carbon atom of the carbonyl group, making it susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the aromatic ring and the nitro groups. These insights are vital for understanding and predicting the outcomes of chemical reactions involving this compound.

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies would correspond to the different stretching, bending, and torsional modes of the molecule's functional groups, such as the C=O, C-Cl, and N-O bonds. These theoretical spectra can aid in the assignment of experimental spectral bands. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to confirm the molecular structure.

Table 2: Theoretically Predicted Molecular Properties of this compound

| Property | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

| Polarizability | (Value in a.u.) |

Note: The values in this table are placeholders as specific computational studies on this compound are not publicly available. These would be determined through DFT calculations.

Environmental Chemistry and Chemical Degradation Research Contexts

Physicochemical Studies of Related Chloro-Nitro-Aromatic Compounds as Environmental Models

The study of chloro-nitro-aromatic compounds serves as a model for understanding the environmental behavior of more complex, related substances. Physicochemical characterization is essential for developing structure-reactivity correlations and for the effective application of wastewater treatment methods. nih.gov The presence of both nitro (NO₂) groups, which are strongly electron-withdrawing, and a halogen (Cl) substituent on the aromatic ring dictates the chemical reactivity of these molecules, particularly their susceptibility to nucleophilic attack. libretexts.orglibretexts.org

Research into related compounds, such as 4-chloro-3,5-dinitrobenzoic acid (CDNBA), provides valuable data that can serve as a model for 4-Chloro-3,5-dinitrobenzoyl chloride. The acid dissociation constant (Kₐ) is a key parameter indicating the extent to which a compound will deprotonate in aqueous solution. For CDNBA, conductivity measurements and Gran's method have yielded Kₐ values of 2.36 x 10⁻³ and 2.26 x 10⁻³, respectively. nih.gov These values indicate that it is a moderately strong organic acid.

The kinetics of nucleophilic aromatic substitution (SₙAr) are fundamental to the degradation and transformation of these compounds in the environment. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgresearchgate.net In this process, a nucleophile attacks the carbon atom bearing the leaving group (the chloride ion), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The strong electron-withdrawing nitro groups in the ortho and para positions stabilize this intermediate through resonance, which significantly facilitates the reaction. libretexts.orglibretexts.org The subsequent step is the departure of the chloride ion, which restores the aromaticity of the ring. nih.gov

Kinetic studies on the reaction of the anionic form of CDNBA (CDNB⁻) with the hydroxyl ion (OH⁻), a common nucleophile in aqueous systems, provide specific rate constants. nih.gov This reaction is a critical pathway for the transformation of such compounds in alkaline aquatic environments. The bimolecular rate constant and the activation energy for this process have been determined, offering a quantitative measure of the compound's reactivity. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Acid Dissociation Constant (Kₐ) | 2.36 x 10⁻³ | Conductivity Measurements |

| Acid Dissociation Constant (Kₐ) | 2.26 x 10⁻³ | Modified Gran's Method |

| Bimolecular Rate Constant (k) for reaction with OH⁻ | 5.92 M⁻¹s⁻¹ | Measured at room temperature and 0.1 M ionic strength |

| Activation Energy (Eₐ) for reaction with OH⁻ | 70.7 ± 3.4 kJ/mol | - |

Research on Degradation Pathways in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. acs.orgnih.gov These processes are considered effective for the mineralization of chloro-nitro-aromatic compounds, which are often resistant to conventional biological treatments. acs.orgresearchgate.net

Various AOPs have been investigated for the degradation of related compounds like 4-chloro-2-nitrophenol (B165678) (4C-2-NP), providing a framework for understanding the potential degradation pathways for this compound. nih.govresearchgate.net Comparative studies have assessed the efficacy of different AOPs, including UV photolysis, hydrogen peroxide (H₂O₂), UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), UV/Fenton, and heterogeneous photocatalysis with titanium dioxide (UV/TiO₂). nih.gov

The degradation efficiency, often measured by the reduction in chemical oxygen demand (COD) and the disappearance of the parent compound, follows a general trend. nih.gov The combination of UV light with an oxidant (Fenton's reagent or H₂O₂) typically results in the highest degradation rates due to the enhanced production of hydroxyl radicals. nih.gov

The degradation mechanism in AOPs involves the attack of •OH radicals on the aromatic ring, leading to a series of hydroxylation, dechlorination, and denitration reactions. These initial steps break down the parent molecule into smaller, more biodegradable intermediates, such as organic acids, and can ultimately lead to complete mineralization into carbon dioxide, water, and inorganic ions. acs.org

| AOP Method | Relative Degradation Trend | Key Features |

|---|---|---|

| UV/Fenton | 1 (Most Effective) | High mineralization rate due to synergistic effect of UV and Fenton's reagent. |

| UV/TiO₂ | 2 | Heterogeneous photocatalysis, effective for degradation. |

| UV/H₂O₂ | 3 | Generates •OH radicals through photolysis of H₂O₂. |

| Fenton | 4 | Effective in acidic conditions, generates •OH from Fe²⁺ and H₂O₂. |

| H₂O₂ | 5 | Moderate oxidation potential on its own. |

| UV | 6 (Least Effective) | Direct photolysis, often results in slow degradation. |

Q & A

Q. What are the common synthetic routes for 4-Chloro-3,5-dinitrobenzoyl chloride in laboratory settings?

The compound is typically synthesized via sequential nitration and chlorination of benzoyl chloride derivatives. A method analogous to 3,5-dichlorobenzoyl chloride synthesis involves chlorination of precursor aromatic compounds (e.g., m-xylene), followed by nitration and hydrolysis steps. Key factors include reaction temperature, stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂), and purification via fractional distillation or recrystallization. Yields can be optimized by controlling reaction time and catalyst selection .

Q. What spectroscopic methods are recommended for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and chlorine/nitro group positions.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1770 cm⁻¹) and nitro (NO₂, ~1530–1350 cm⁻¹) stretches.

- Mass Spectrometry (EI-MS) : For molecular ion ([M]⁺) and fragmentation pattern validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Q. How should researchers handle this compound to ensure laboratory safety?

Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to prevent exposure. Avoid contact with moisture to minimize hydrolysis. In case of inhalation, move to fresh air and seek medical attention. Store in airtight containers under inert atmospheres (e.g., N₂) to prevent decomposition .

Q. What are the primary applications of this compound as a derivatizing agent in analytical chemistry?

It is widely used to prepare 3,5-dinitrobenzoate esters from alcohols for identification via melting point analysis or chromatography. The reaction involves refluxing the alcohol with the acid chloride in anhydrous conditions, followed by purification. This method is critical for characterizing unknown alcohols in organic synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, reagent ratios). Compare with single-factor optimization used in analogous syntheses (e.g., 63.03% yield for 3,5-dichlorobenzoyl chloride). Advanced purification techniques, such as column chromatography or sublimation, may enhance purity beyond 99% .

Q. What methodological approaches resolve discrepancies in spectral data interpretation for this compound derivatives?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives. Cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) and reference standards from authoritative databases (e.g., PubChem, NIST) .

Q. What experimental strategies are effective in studying the thermal decomposition kinetics of this compound?

Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition thresholds. Kinetic parameters (e.g., activation energy) can be derived using the Flynn-Wall-Ozawa method. Compare results with safety data on analogous chlorinated benzoyl chlorides .

Q. How can computational chemistry methods enhance understanding of reaction mechanisms involving this compound?

Perform density functional theory (DFT) calculations to model transition states and regioselectivity in electrophilic substitution reactions. Validate with isotopic labeling experiments (e.g., ¹⁸O tracing in hydrolysis studies) .

Q. What advanced techniques address regioselectivity challenges in esterification reactions using this compound?

Utilize steric and electronic directing groups to control reaction sites. For example, bulky substituents on the alcohol can bias esterification toward less hindered hydroxyl groups. Monitor regioselectivity via LC-MS or NOESY NMR .

Q. How should air-sensitive reactions involving this compound be conducted under inert atmospheric conditions?

Employ Schlenk line techniques or gloveboxes to exclude moisture and oxygen. Use anhydrous solvents (e.g., THF, CH₂Cl₂) pre-dried over molecular sieves. Confirm inert conditions with oxygen/moisture sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.